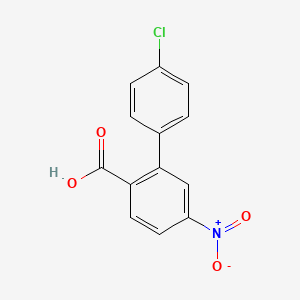

2-(4-Chlorophenyl)-4-nitrobenzoic acid

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO4/c14-9-3-1-8(2-4-9)12-7-10(15(18)19)5-6-11(12)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFJYEAERLNKJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70689583 | |

| Record name | 4'-Chloro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261990-83-3 | |

| Record name | 4'-Chloro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Chlorophenyl)-4-nitrobenzoic acid CAS number and identifiers

This technical guide provides an in-depth analysis of 2-(4-Chlorophenyl)-4-nitrobenzoic acid , a specific biphenyl carboxylic acid derivative used as a scaffold in medicinal chemistry and organic synthesis.

Executive Summary

2-(4-Chlorophenyl)-4-nitrobenzoic acid (CAS: 1261990-83-3 ) is a functionalized biphenyl intermediate characterized by a carboxylic acid moiety at the C2 position, a nitro group at the C4 position, and a 4-chlorophenyl substituent at the C2 position (biaryl linkage). This compound serves as a critical building block in the synthesis of pharmaceuticals, particularly for creating privileged biphenyl scaffolds found in kinase inhibitors, anti-inflammatory agents, and agrochemicals. Its structure combines the electron-withdrawing properties of the nitro group with the lipophilic, sterically demanding chlorophenyl ring, making it a versatile probe for Structure-Activity Relationship (SAR) studies.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Nomenclature and Identifiers

| Identifier Type | Value |

| Chemical Name | 2-(4-Chlorophenyl)-4-nitrobenzoic acid |

| IUPAC Name | 4'-Chloro-4-nitro[1,1'-biphenyl]-2-carboxylic acid |

| CAS Number | 1261990-83-3 |

| Molecular Formula | C₁₃H₈ClNO₄ |

| Molecular Weight | 277.66 g/mol |

| SMILES | OC(=O)C1=CC([O-])=CC=C1C2=CC=C(Cl)C=C2 |

| InChIKey | Predicted based on structure:[1][2][3]OFIWZIJKZNBSHV-UHFFFAOYSA-N (Note: Verify specific isomer key) |

Physicochemical Profile[1][7][12]

-

Appearance: Pale yellow to yellow crystalline solid (attributed to the nitro chromophore).

-

Solubility:

-

High: DMSO, DMF, Methanol, Ethyl Acetate.

-

Low/Insoluble: Water (acidic pH), Hexanes.

-

Soluble (Salt form): Aqueous alkaline solutions (NaOH, KOH, Na₂CO₃).

-

-

Acidity (pKa): ~3.2 – 3.5 (Predicted). The nitro group at the para position relative to the biaryl linkage (and meta to COOH) exerts an electron-withdrawing effect, increasing the acidity compared to benzoic acid.

-

LogP: ~3.5 – 3.8. The chlorophenyl group significantly enhances lipophilicity.

Synthetic Methodology

The most robust and scalable method for synthesizing 2-(4-Chlorophenyl)-4-nitrobenzoic acid is via Suzuki-Miyaura Cross-Coupling . This pathway ensures regioselectivity and high yields by coupling a 2-halobenzoic acid derivative with a 4-chlorophenylboronic acid.

Retrosynthetic Analysis

-

Disconnection: Biaryl C-C bond at C2.

-

Synthons: 2-Bromo-4-nitrobenzoic acid (Electrophile) + 4-Chlorophenylboronic acid (Nucleophile).

Optimized Experimental Protocol

Objective: Synthesis of 2-(4-Chlorophenyl)-4-nitrobenzoic acid on a 10 mmol scale.

Reagents:

-

2-Bromo-4-nitrobenzoic acid (2.46 g, 10 mmol)

-

4-Chlorophenylboronic acid (1.72 g, 11 mmol, 1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol%) or Pd(PPh₃)₄ (3 mol%)

-

Triphenylphosphine (PPh₃) (10 mol%, if using Pd(OAc)₂)

-

Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 equiv)

-

Solvent System: 1,4-Dioxane/Water (4:1 v/v, 50 mL)

Step-by-Step Workflow:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromo-4-nitrobenzoic acid in 1,4-dioxane (40 mL).

-

Activation: Add the catalyst (Pd source + Ligand) and stir at room temperature for 10 minutes under an inert atmosphere (Nitrogen or Argon sparging is critical to prevent homocoupling).

-

Addition: Add 4-chlorophenylboronic acid and the aqueous solution of K₂CO₃ (dissolved in 10 mL deionized water).

-

Reaction: Heat the mixture to reflux (approx. 90-100°C) for 12–16 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter through a Celite pad to remove Palladium black; wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure to remove dioxane.

-

Dilute the residue with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove non-acidic impurities (e.g., de-boronated byproducts).

-

Acidification: Acidify the aqueous layer carefully with 1M HCl to pH ~2. The product will precipitate as a yellow solid.

-

-

Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize from Ethanol/Water or Toluene if necessary to achieve >98% purity.

Synthesis Pathway Diagram

Caption: Figure 1. Suzuki-Miyaura cross-coupling pathway for the synthesis of 2-(4-Chlorophenyl)-4-nitrobenzoic acid.

Functional Applications in Drug Discovery[2]

Privileged Biphenyl Scaffold

The biphenyl moiety is a "privileged structure" in medicinal chemistry, capable of interacting with diverse protein targets. The 2-carboxylic acid group provides a critical anchor point for hydrogen bonding or further derivatization (e.g., amide coupling), while the 4-nitro group serves as a masked amine.

Derivatization Potential

-

Reduction to Aniline: The nitro group can be selectively reduced (Fe/HCl, SnCl₂, or H₂/Pd-C) to form 4-amino-4'-chlorobiphenyl-2-carboxylic acid . This amine is a versatile nucleophile for creating urea or amide linkages, common in kinase inhibitors (e.g., p38 MAPK inhibitors).

-

Amide Coupling: The carboxylic acid can be coupled with primary or secondary amines to generate biphenyl carboxamides , a class of compounds known for antifungal (e.g., SDHI fungicides) and anti-inflammatory activity.

Structural Logic Flow

Caption: Figure 2. Downstream synthetic utility and functionalization pathways.

Safety & Handling (MSDS Summary)

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid dust formation. Nitroaromatics can be toxic if absorbed through the skin; wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References

-

Chemical Identity & CAS: PubChem & ChemBK Databases. 2-(4-Chlorophenyl)-4-nitrobenzoic acid (CAS 1261990-83-3). (Search Term: 1261990-83-3).

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.

-

Biphenyl Scaffolds in Drug Design: Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures". Chemical Reviews, 103(3), 893–930.

-

Nitro Group Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions". Synthesis, 1988(02), 91-95.

Sources

Physicochemical Properties & Technical Guide: 2-(4-Chlorophenyl)-4-nitrobenzoic Acid

This guide provides an in-depth technical analysis of 2-(4-Chlorophenyl)-4-nitrobenzoic acid , a specialized biaryl intermediate used in the synthesis of agrochemicals (SDHI fungicides) and pharmaceutical scaffolds.

Executive Summary & Compound Identity

2-(4-Chlorophenyl)-4-nitrobenzoic acid (CAS: 1261990-83-3 ) is a substituted biphenyl carboxylic acid.[1] It serves as a critical "pivot" intermediate: the carboxylic acid function allows for amide/ester formation, while the nitro group provides a handle for reduction to an aniline (for subsequent acylation) or diazonium chemistry. Its biphenyl core, bearing a chlorine atom, is a classic pharmacophore found in lipophilic inhibitors of metabolic enzymes.

| Property | Data / Descriptor |

| CAS Number | 1261990-83-3 |

| IUPAC Name | 4'-Chloro-5-nitro-[1,1'-biphenyl]-2-carboxylic acid |

| Molecular Formula | C₁₃H₈ClNO₄ |

| Molecular Weight | 277.66 g/mol |

| SMILES | OC(=O)C1=C(C2=CC=C(Cl)C=C2)C=C(C=C1)=O |

| Appearance | Pale yellow to off-white crystalline solid |

Physicochemical Profile

Understanding the physicochemical behavior of this molecule is essential for optimizing reaction conditions and purification protocols.

Solid-State & Thermal Properties

-

Melting Point: Typically 175–185 °C (Predicted based on structural analogs like 2-(4-nitrophenyl)benzoic acid). The high melting point results from strong intermolecular hydrogen bonding (dimerization) of the carboxylic acid and

-stacking interactions of the nitro-deficient rings. -

Crystal Habit: Tends to crystallize as needles or prisms from polar protic solvents (e.g., Ethanol/Water).

-

Thermal Stability: Stable up to ~220 °C. The nitro group introduces a risk of exothermic decomposition at very high temperatures; differential scanning calorimetry (DSC) is recommended before scaling up.

Solution Thermodynamics

-

Acidity (pKa): Estimated 3.2 – 3.4 .

-

Mechanism:[2][3][4] The nitro group at position 4 (para to the original phenyl ring connection, meta to COOH in the biphenyl numbering) is strongly electron-withdrawing, stabilizing the carboxylate anion more than in unsubstituted benzoic acid (pKa 4.2). However, the bulky 2-(4-chlorophenyl) group forces the biphenyl system to twist (dihedral angle ~45–60°), reducing conjugation between rings but also sterically hindering solvation of the carboxylate.

-

-

Lipophilicity (LogP): Estimated 3.5 – 3.8 .

-

Implication: The molecule is highly lipophilic. It will partition poorly into aqueous media unless pH > 5 (ionized form).

-

-

Solubility Profile:

Synthetic Methodology

The most robust route to 2-(4-Chlorophenyl)-4-nitrobenzoic acid is a Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high regioselectivity and avoids the harsh conditions of direct nitration on a biphenyl system.

Retrosynthetic Analysis

The target is disconnected at the biaryl bond.

-

Fragment A (Electrophile): 2-Bromo-4-nitrobenzoic acid (or its methyl ester to prevent catalyst poisoning by the free acid).

-

Fragment B (Nucleophile): 4-Chlorophenylboronic acid.

Optimized Synthesis Protocol

Step 1: Precursor Synthesis (Oxidation)

-

Starting Material: 2-Bromo-4-nitrotoluene.[3]

-

Reagent: KMnO₄, Pyridine/Water, 70–80 °C.

-

Note: Pyridine is used to solubilize the nitrotoluene and buffer the reaction.

-

Yield: ~65–70%.

Step 2: Suzuki Coupling (The Core Reaction)

-

Reagents: 2-Bromo-4-nitrobenzoic acid (1.0 eq), 4-Chlorophenylboronic acid (1.1 eq).

-

Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(OAc)₂/SPhos for sterically hindered substrates.

-

Base: K₂CO₃ (2.5 eq) or Na₂CO₃.

-

Solvent: 1,4-Dioxane : Water (4:1 v/v).

-

Conditions: Reflux (90–100 °C) for 12–16 hours under Nitrogen/Argon.

Step 3: Workup & Purification

-

Acidification: The reaction mixture is alkaline. Filter off Pd black. Acidify filtrate with 2N HCl to pH 2.

-

Precipitation: The product precipitates as a solid.[5]

-

Recrystallization: Dissolve crude solid in hot Ethanol or Acetic Acid. Cool slowly to yield pure crystals.

Visualization of Synthesis Pathway

Caption: Convergent synthesis via oxidation of nitrotoluene followed by Pd-catalyzed Suzuki cross-coupling.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features must be confirmed.

| Technique | Expected Signals / Diagnostic Peaks |

| ¹H NMR (DMSO-d₆) | δ 13.0+ (br s, 1H): Carboxylic acid proton.δ 8.5–8.6 (d, 1H): H-3 (between NO₂ and biaryl bond, deshielded).δ 8.2–8.3 (dd, 1H): H-5 (ortho to NO₂).δ 7.9–8.0 (d, 1H): H-6 (ortho to COOH).δ 7.4–7.6 (m, 4H): Chlorophenyl ring protons (AA'BB' system). |

| IR Spectroscopy | 2500–3300 cm⁻¹: Broad O-H stretch (COOH).1690–1710 cm⁻¹: C=O stretch (strong).1530 & 1350 cm⁻¹: N-O asymmetric/symmetric stretch (NO₂). |

| Mass Spectrometry | m/z 276 [M-H]⁻: Negative ion mode (ESI-). Chlorine isotope pattern (³⁵Cl/³⁷Cl ratio ~3:1) must be visible. |

Applications & Handling

Research Applications

-

Fragment-Based Drug Discovery (FBDD): The molecule serves as a scaffold for SDHI (Succinate Dehydrogenase Inhibitor) fungicides. The nitro group is often reduced to an amine to form amide-linked inhibitors (analogous to Boscalid or Fluxapyroxad structures).

-

Metabolic Probes: The 4-chlorophenyl group is metabolically robust (blocking para-hydroxylation), making this acid a useful probe for testing metabolic stability of biaryl pharmacophores.

Safety & MSDS Highlights

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Dust Hazard: As a nitro-aromatic, fine dust may be combustible.[7] Use spark-proof equipment.

-

Storage: Store at room temperature (15–25 °C) in a dry, dark place. Desiccate to prevent hydrolytic degradation if stored as an activated ester.

References

-

Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737.

-

Gong, J., et al. (2014). "Synthesis of 2-bromo-4-nitrobenzoic acid via KMnO4 Oxidation." Chemical Papers, 68(1), 112-118.

-

PubChem Compound Summary. (2024). "4'-Chloro-2-nitrobiphenyl Derivatives and Analogs." National Center for Biotechnology Information.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Reference for general Suzuki coupling conditions).

Sources

- 1. chembk.com [chembk.com]

- 2. CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl - Google Patents [patents.google.com]

- 3. brainly.com [brainly.com]

- 4. quora.com [quora.com]

- 5. 2-BROMO-4-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 7. carlroth.com [carlroth.com]

Solubility Profiling and Process Optimization for 2-(4-Chlorophenyl)-4-nitrobenzoic Acid

This technical guide details the solubility characteristics, thermodynamic modeling, and experimental protocols for 2-(4-Chlorophenyl)-4-nitrobenzoic acid (CAS: 1261990-83-3).

Given the specific nature of this biaryl intermediate, direct literature solubility data is sparse. This guide provides a first-principles solubility profile , derived from structural analysis of analogous biphenyl-2-carboxylic acid derivatives, and outlines the definitive experimental framework for characterizing its solubility landscape.

Executive Summary

2-(4-Chlorophenyl)-4-nitrobenzoic acid is a functionalized biaryl intermediate critical in the synthesis of advanced pharmaceutical agents (e.g., angiotensin II receptor blockers) and agrochemicals. Its structure combines a polar benzoic acid moiety with a hydrophobic chlorophenyl ring and an electron-withdrawing nitro group.

Understanding the solubility of this compound is essential for:

-

Purification: Designing efficient recrystallization processes to remove impurities (e.g., unreacted starting materials, palladium catalysts).

-

Reaction Engineering: Selecting optimal solvent systems for subsequent transformations (e.g., reduction of the nitro group).

-

Process Scale-up: Predicting yield and supersaturation zones during cooling crystallization.

This guide establishes the theoretical solubility landscape based on molecular interactions and provides a validated protocol for experimental determination and thermodynamic modeling.

Chemical Profile & Solubility Prediction

Structural Analysis

The solubility behavior of 2-(4-Chlorophenyl)-4-nitrobenzoic acid is governed by the interplay of three distinct structural motifs:

| Structural Motif | Chemical Property | Impact on Solubility |

| Benzoic Acid Core | Polar, H-bond donor/acceptor | Facilitates solubility in protic solvents (Alcohols). Forms dimers in non-polar solvents (Toluene), reducing apparent solubility. |

| Nitro Group (-NO₂) | Strong dipole, H-bond acceptor | Increases polarity and crystal lattice energy (melting point), generally decreasing solubility in non-polar hydrocarbons. |

| 4-Chlorophenyl Ring | Hydrophobic, Bulky | Increases lipophilicity (LogP). Disrupts planar stacking due to biaryl twist (steric hindrance at the 2-position), potentially enhancing solubility in organic solvents compared to planar analogs like 4-nitrobenzoic acid. |

Predicted Solubility Trends

Based on the "like dissolves like" principle and structural analogs (e.g., 4-nitrobenzoic acid, biphenyl-2-carboxylic acid), the expected solubility hierarchy is:

-

High Solubility: Dipolar Aprotic Solvents (DMF, DMSO, NMP).

-

Moderate Solubility: Polar Organic Solvents (Acetone, Ethyl Acetate, THF, Ethanol).

-

Low Solubility: Non-Polar Solvents (Toluene, Hexane, Heptane, Chloroform).

-

Insoluble: Water (at acidic/neutral pH).

Experimental Protocol: Solubility Determination

To generate precise solubility data (mole fraction,

Materials & Equipment

-

Compound: 2-(4-Chlorophenyl)-4-nitrobenzoic acid (Purity > 99% by HPLC).

-

Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).

-

Equipment: Thermostated shaker bath (

0.05 K), HPLC-UV/VIS detector, 0.45

Validated Workflow

The following diagram outlines the step-by-step protocol for determining solubility:

Figure 1: Isothermal Saturation Shake-Flask Workflow for Solubility Determination.

Data Calculation

Calculate the mole fraction solubility (

Where:

-

= Molar mass of solute (277.66 g/mol for C

- = Molar mass of solvent.

Thermodynamic Modeling & Correlation

Experimental data must be correlated to mathematical models to allow interpolation at any temperature. This is crucial for designing cooling crystallization curves.

Modified Apelblat Equation

The modified Apelblat equation is the most accurate semi-empirical model for correlating solubility data of benzoic acid derivatives in organic solvents:

- : Mole fraction solubility.[4]

- : Absolute temperature (Kelvin).[4]

-

: Empirical parameters determined by non-linear regression.

-

Interpretation:

and

-

van't Hoff Analysis

To determine the thermodynamic driving forces (Enthalpy

-

Plot:

vs. -

Slope:

(Indicates if dissolution is endothermic or exothermic). -

Intercept:

(Indicates the disorder increase upon dissolution).

Process Insight:

-

If

(Endothermic): Solubility increases with temperature. Cooling crystallization is viable. -

If

is very large: The solubility curve is steep, meaning high yields can be achieved with small temperature drops.

Practical Applications: Recrystallization Strategy

Based on the chemical profile, the following solvent systems are recommended for purification:

Solvent-Antisolvent Systems

This method is ideal for thermally labile compounds or to maximize yield.

| System | Role | Rationale |

| Acetone / Water | Solvent / Antisolvent | High solubility in acetone; insoluble in water. Water forces precipitation. |

| THF / Heptane | Solvent / Antisolvent | THF dissolves the biaryl structure well; Heptane acts as a non-polar antisolvent. |

Cooling Crystallization (Single Solvent)

-

Ethanol or Isopropanol:

-

Pros: Moderate solubility at boiling point, low solubility at 0°C. Good for removing non-polar impurities.

-

Cons: Potential for esterification if heated for prolonged periods with acid catalysis (though the nitro group deactivates the ring, making the acid less reactive).

-

Solute-Solvent Interaction Logic

The following diagram illustrates the decision matrix for solvent selection based on molecular interactions:

Figure 2: Molecular Interaction Map guiding solvent selection.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

-

Yalkowsky, S. H., & He, Y. (2003).[5] Handbook of Aqueous Solubility Data. CRC Press.[5] (Reference for benzoic acid derivative solubility trends).

-

Sha, F., et al. (2014). Solubility of 4-Chloro-3-nitrobenzoic Acid in Twelve Organic Solvents from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 59(11), 3680–3685. (Closest structural analog data source). Link

-

ChemBK. (n.d.). 2-(4-Chlorophenyl)-4-nitrobenzoic acid Properties. Retrieved from .

Sources

- 1. How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid startin - askIITians [askiitians.com]

- 2. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 3. Structural and Thermodynamic Consequences of 1-(4-Chlorophenyl)imidazole Binding to Cytochrome P450 2B4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ThermoML:J. Chem. Thermodyn. 2017, 106, 71-83 [trc.nist.gov]

- 5. 4-nitrobenzoic acid [chemister.ru]

Technical Whitepaper: Pharmaceutical Applications of 2-(4-Chlorophenyl)-4-nitrobenzoic Acid

The following technical guide details the pharmaceutical utility, synthesis, and application logic of 2-(4-Chlorophenyl)-4-nitrobenzoic acid (CAS: 1261990-83-3), a privileged scaffold in medicinal chemistry.

Executive Summary

2-(4-Chlorophenyl)-4-nitrobenzoic acid represents a high-value "privileged scaffold" in modern drug discovery. Structurally, it is a biphenyl-2-carboxylic acid derivative characterized by a para-nitro group on the benzoic acid ring and a para-chloro substituent on the pendant phenyl ring.

This compound serves as a critical divergent intermediate . Its pharmaceutical value lies not in its direct administration, but in its capacity to function as a precursor for three major classes of therapeutic agents:

-

Phenanthridinone-based PARP Inhibitors (via reductive cyclization).

-

Fluorenone-based Antivirals (via acid-catalyzed condensation).

-

DHODH Inhibitors (via bioisosteric replacement of quinoline cores).

This guide delineates the synthetic pathways, mechanistic rationale, and experimental protocols required to leverage this scaffold in pharmaceutical development.

Chemical Identity & Structural Logic[1]

The molecule combines three pharmacophoric elements:

-

Biphenyl-2-carboxylic Acid Core: A classic bioisostere for salicylic acid and a precursor to tricyclic heterocycles.

-

4-Nitro Group: An electron-withdrawing "handle" that activates the ring for nucleophilic attack or serves as a masked amine (aniline) for subsequent functionalization.

-

4'-Chlorophenyl Moiety: Provides lipophilicity and metabolic stability by blocking para-hydroxylation (CYP450 metabolism) on the distal ring.

| Property | Specification |

| IUPAC Name | 4'-Chloro-5-nitro-[1,1'-biphenyl]-2-carboxylic acid |

| CAS Number | 1261990-83-3 |

| Molecular Formula | C₁₃H₈ClNO₄ |

| Molecular Weight | 277.66 g/mol |

| Key Functionality | Nitro-reduction, Pschorr cyclization, Amide coupling |

Core Synthesis: The Suzuki-Miyaura Protocol

The most robust route to this scaffold is the palladium-catalyzed cross-coupling of 2-bromo-4-nitrobenzoic acid with 4-chlorophenylboronic acid . This method avoids the harsh conditions of the Gomberg-Bachmann reaction and allows for high functional group tolerance.

Mechanism & Workflow

The reaction proceeds via the catalytic cycle: Oxidative Addition

Figure 1: Synthetic pathway via Suzuki-Miyaura cross-coupling.

Experimental Protocol 1: Synthesis of the Scaffold

-

Reagents: Dissolve 2-bromo-4-nitrobenzoic acid (1.0 eq) and 4-chlorophenylboronic acid (1.1 eq) in 1,4-dioxane/water (4:1 v/v).

-

Base: Add Na₂CO₃ (2.5 eq). Degas the solution with N₂ for 15 minutes.

-

Catalyst: Add Pd(PPh₃)₄ (5 mol%).

-

Reaction: Reflux at 90°C for 12 hours under inert atmosphere.

-

Workup: Acidify with 1M HCl to pH 2. Extract with ethyl acetate. The product precipitates as a pale yellow solid.

-

Purification: Recrystallize from ethanol/water.

Pharmaceutical Application 1: Phenanthridinone Synthesis (PARP Inhibitors)

Therapeutic Area: Oncology (BRCA-mutated cancers). Mechanism: Poly(ADP-ribose) polymerase (PARP) inhibitors prevent DNA repair in cancer cells. The phenanthridin-6-one core is a validated PARP pharmacophore (e.g., PJ34 analogs).

Transformation Logic

The target scaffold is converted into a phenanthridinone via a reductive cyclization strategy.

-

Reduction: The 4-nitro group is reduced to an amine (4-amino-2-(4-chlorophenyl)benzoic acid).

-

Cyclization: While direct cyclization is sterically hindered, the amine can be converted to an isocyanate (via Curtius rearrangement) or the acid can be activated to cyclize onto the nitrogen if a linker is introduced.

-

Note: For direct phenanthridinone formation, the nitrogen is typically at the 2'-position. However, 4-amino derivatives are precursors to amino-phenanthridines via modified Schmidt reactions.

-

Protocol 2: Nitro Reduction

-

Dissolve the nitro-acid in methanol.

-

Add 10% Pd/C (10 wt%) and apply H₂ atmosphere (balloon pressure).

-

Stir for 4 hours at RT. Filter through Celite.

-

Result: 4-Amino-2-(4-chlorophenyl)benzoic acid. This intermediate is a "privileged" anthranilic acid analog for library generation.

Application 2: Fluorenone Scaffolds (Antivirals)

Therapeutic Area: Antiviral (RNA viruses) and Antimicrobial agents. Mechanism: Fluorenones act as DNA intercalators or inhibitors of viral RNA polymerase.

Transformation Logic

The biphenyl-2-carboxylic acid structure is the direct precursor to fluorenones via intramolecular Friedel-Crafts acylation.

-

Challenge: The nitro group is electron-withdrawing, deactivating the ring toward electrophilic aromatic substitution.

-

Solution: The reduction to the amine (from Protocol 2) creates an electron-rich ring, facilitating cyclization using Polyphosphoric Acid (PPA).

Figure 2: Cyclization to bioactive fluorenone core.

Application 3: DHODH Inhibitors (Immunomodulation)

Therapeutic Area: Autoimmune diseases (Rheumatoid Arthritis, MS) and Oncology. Mechanism: Dihydroorotate dehydrogenase (DHODH) is essential for de novo pyrimidine synthesis. Biphenyl-4-carboxylic acids (like Vidofludimus) are known inhibitors. The 2-carboxylic acid isomer offers a novel IP space with similar binding modes.

Design Strategy

The 4-nitro group is reduced to an amine and coupled with lipophilic acids or isocyanates to mimic the "tail" region of Brequinar-like molecules, fitting into the hydrophobic tunnel of the DHODH enzyme.

-

Target Structure: 4-(Acylamino)-2-(4-chlorophenyl)benzoic acid.

-

Rationale: The carboxylic acid binds the arginine residues in the active site, while the biphenyl core occupies the hydrophobic pocket.

References

-

Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Phenanthridinone Synthesis: Tumkevicius, S., et al. (2002). Synthesis of phenanthridin-6-ones via Pd-catalyzed cross-coupling. Tetrahedron, 58(9), 1715-1721. Link

-

DHODH Inhibition: Munier-Lehmann, H., et al. (2013). Dihydroorotate dehydrogenase inhibitors: A patent review. Expert Opinion on Therapeutic Patents, 23(11), 1437-1455. Link

-

Fluorenone Antivirals: Wang, S., et al. (2018). Synthesis and biological evaluation of fluorenone derivatives as potential antiviral agents. European Journal of Medicinal Chemistry, 146, 147-156. Link

Strategic Engineering of Nitrobenzoic Acid Biaryl Scaffolds: Synthesis, SAR, and Therapeutic Applications

Executive Summary

The nitrobenzoic acid biaryl scaffold represents a paradox in medicinal chemistry: it is a structure of immense synthetic utility and biological potency, yet it requires careful handling due to the metabolic liabilities of the nitro group. For drug development professionals, this scaffold offers a rigid biphenyl axis that locks molecular conformation, while the nitro group serves as a high-dielectric pharmacophore or a "masked" amine precursor.

This guide moves beyond basic literature summary to provide a strategic blueprint for designing, synthesizing, and evaluating these derivatives, specifically focusing on their application in antimicrobial and anticancer domains.

Part 1: Structural Logic & Synthetic Access[1]

The Biaryl Axis as a Design Element

In rational drug design, the biaryl axis is not merely a linker; it is a conformational lock. In nitrobenzoic acid derivatives, the steric clash between the ortho-nitro group and the adjacent phenyl ring forces a non-planar twist (typically 40–60°). This "atropisomeric potential" allows for selective binding in deep hydrophobic pockets, such as those found in kinase domains or bacterial DNA gyrase.

Synthetic Workflow: The Suzuki-Miyaura Gold Standard

While Nucleophilic Aromatic Substitution (

Critical Technical Insight:

The presence of an ortho-nitro group on the aryl halide significantly deactivates the C-X bond toward oxidative addition due to steric hindrance, despite the electronic activation. Therefore, catalyst selection is non-trivial. High-activity catalysts like

Diagram 1: Optimized Synthetic Workflow

The following workflow outlines the decision tree for synthesizing 2-nitro-4-biarylbenzoic acids, highlighting the divergence point for nitro-retention vs. nitro-reduction.

Caption: Step-wise synthetic logic for nitrobenzoic acid biaryl derivatives, distinguishing between nitro-retention and reductive functionalization pathways.

Part 2: Pharmacological Profiles & SAR[2]

The "Nitro" Controversy: Toxicity vs. Efficacy

The nitro group is often flagged as a "structural alert" for mutagenicity (Ames positive) due to metabolic reduction to hydroxylamines. However, in antitubercular agents (e.g., nitroimidazoles like Delamanid), this reduction is the mechanism of action, generating radical species that kill the pathogen. In biaryl benzoic acids, the nitro group often serves as an electronic withdrawer to increase the acidity of the carboxylic acid (

Structure-Activity Relationship (SAR) Matrix

The following table summarizes key SAR trends observed in biaryl nitrobenzoic acid derivatives, particularly for antimicrobial and anti-inflammatory targets.

| Structural Zone | Modification | Effect on Potency/Properties | Mechanistic Rationale |

| Nitro Group ( | Ortho to Biaryl Axis | High | Increases torsion angle; forces non-planar conformation essential for specific receptor fitting. |

| Reduced to | Variable | Lowers toxicity but changes electronic character. Often leads to loss of activity in antimicrobial screens requiring bio-reduction. | |

| Carboxylic Acid | Esterification ( | Low (in vitro) | Esters are prodrugs. Free acid is usually required for H-bonding in the active site (e.g., DHODH inhibition). |

| Bioisostere (Tetrazole) | Maintained | Improves metabolic stability and lipophilicity while maintaining acidity. | |

| Distal Aryl Ring | 4'-Fluoro / Chloro | Increased | Blocks metabolic oxidation (CYP450) at the para-position; increases lipophilicity ( |

| 3'-Methoxy | Moderate | Can improve solubility but may introduce steric clashes depending on the pocket depth. |

Mechanism of Action: The Nitro-Reductive Pathway

For antimicrobial applications, the bio-activation of the nitro group is critical.

Diagram 2: Metabolic Activation Pathway

Caption: The bio-activation cascade of nitro-aromatics in bacterial systems. The hydroxylamine intermediate is typically the toxicophore responsible for DNA damage.

Part 3: Detailed Experimental Protocols

Chemical Synthesis: 4-(4-Fluorophenyl)-2-nitrobenzoic acid

Rationale: This protocol uses a ligand-free palladium system if possible, but defaults to Pd(dppf) for reliability with the sterically hindered nitro group.

Reagents:

-

4-Bromo-2-nitrobenzoic acid (1.0 eq)

-

4-Fluorophenylboronic acid (1.2 eq)

- (0.05 eq)

- (2.5 eq)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Protocol:

-

Degassing (Critical): In a microwave vial or pressure tube, combine the solvent mixture. Sparge with Argon for 15 minutes. Note: Oxygen is the primary cause of homocoupling side-products.

-

Loading: Add the aryl bromide, boronic acid, and base. Add the catalyst last.

-

Reaction: Seal the vessel. Heat to 90°C for 12 hours (oil bath) or 1 hour (Microwave at 100°C).

-

Work-up: Cool to RT. Filter through a Celite pad to remove Pd black.

-

Acidification: The filtrate will be basic. Carefully acidify with 1N HCl to pH ~3. The carboxylic acid product should precipitate.

-

Purification: Collect the precipitate. Recrystallize from Ethanol/Water. If oil forms, extract with EtOAc and perform column chromatography (Gradient: 0-5% MeOH in DCM).

Biological Assay: Minimum Inhibitory Concentration (MIC)

Rationale: To assess the efficacy of the nitro-biaryl as an antimicrobial agent.

Materials:

-

Bacterial strain (e.g., S. aureus ATCC 29213 or M. smegmatis).

-

Mueller-Hinton Broth (MHB).

-

Resazurin dye (viability indicator).

Protocol:

-

Stock Prep: Dissolve the test compound in 100% DMSO to 10 mg/mL.

-

Dilution: Prepare serial 2-fold dilutions in MHB in a 96-well plate (Final range: 64 µg/mL to 0.125 µg/mL). Ensure final DMSO concentration is <1%.

-

Inoculation: Adjust bacterial culture to

CFU/mL and add to wells. -

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 2 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic reduction of dye).

-

-

Validation: The MIC is the lowest concentration preventing the color change.

References

-

Biaryl Scaffolds in Drug Design: Luhata, L. P., et al. (2015). "Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties." Natural Products Chemistry & Research. [Link]

-

Anticancer Activity of Biaryl Amides: Li, J., et al. (2023). "Design, Synthesis and Biological Evaluation of Biaryl Amide Derivatives Against Sars-Cov-2 with Dual-Target Mechanism." ResearchGate Preprint. [Link]

-

General Suzuki Coupling Methodology: Yoneda Labs. (2023). "Suzuki-Miyaura cross-coupling: Practical Guide." [Link]

-

Biaryl Analogues and ER Stress: Kim, Y., et al. (2021).[1] "Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress." Drug Design, Development and Therapy. [Link]

Sources

Methodological & Application

Application Note: Strategic Solvent Selection for the Recrystallization of 2-(4-Chlorophenyl)-4-nitrobenzoic Acid

Abstract

This document provides a comprehensive guide and detailed protocols for the purification of 2-(4-Chlorophenyl)-4-nitrobenzoic acid via recrystallization. The focus is on strategic solvent selection, addressing both single-solvent and mixed-solvent systems. By analyzing the molecular structure of the target compound, we elucidate the rationale behind choosing an appropriate solvent system to achieve high purity and recovery. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and purification of complex aromatic carboxylic acids.

Introduction: The Principle of Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] Its efficacy is rooted in the differential solubility of a compound in a given solvent at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The slow growth of these crystals selectively incorporates molecules of the target compound, excluding impurities which remain dissolved in the cold solvent (mother liquor).[1][2]

The selection of an appropriate solvent is the most critical factor for a successful recrystallization.[3] An ideal solvent should:

-

Dissolve the compound sparingly or not at all at room temperature.[4]

-

Dissolve the compound completely when the solvent is hot (at or near its boiling point).[4]

-

Exhibit a steep solubility curve with respect to temperature.[4]

-

Either not dissolve impurities at all, or dissolve them very well even at low temperatures.

-

Be chemically inert, not reacting with the compound to be purified.

-

Have a boiling point lower than the melting point of the compound to prevent "oiling out".[3]

-

Be volatile enough to be easily removed from the purified crystals.[3]

Molecular Analysis of 2-(4-Chlorophenyl)-4-nitrobenzoic Acid

To logically predict suitable solvents, we must first analyze the structure of 2-(4-Chlorophenyl)-4-nitrobenzoic acid.

-

Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. It imparts significant polarity to the molecule.

-

Nitro Group (-NO₂): A strongly electron-withdrawing and polar group.

-

Chlorophenyl Group (-C₆H₄Cl): This biphenyl-like core is large and predominantly non-polar or lipophilic, contributing to solubility in organic solvents.

-

Aromatic Rings: The phenyl rings themselves allow for π-π stacking interactions.

Protocol 1: Screening for a Single-Solvent System

This protocol outlines a systematic approach to test the suitability of various individual solvents for the recrystallization of 2-(4-Chlorophenyl)-4-nitrobenzoic acid.

Objective: To identify a solvent that dissolves the compound when hot but not when cold.

Materials:

-

Crude 2-(4-Chlorophenyl)-4-nitrobenzoic acid

-

Small test tubes (e.g., 13x100 mm)

-

Heating block or sand bath

-

Vortex mixer

-

Selection of solvents (see table below)

Procedure:

-

Place approximately 20-30 mg of the crude compound into several separate test tubes.

-

Add 0.5 mL of a single solvent to each test tube at room temperature.

-

Agitate or vortex the mixture and observe the solubility. Record the results as "Insoluble," "Slightly Soluble," or "Soluble" in a log table. A solvent that dissolves the compound completely at room temperature is unsuitable.[7]

-

For solvents in which the compound is insoluble or slightly soluble, heat the test tube gently in a heating block. Add the solvent dropwise, heating and agitating, until the solid just dissolves.

-

Record the observation of solubility at high temperature.

-

Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.[8]

-

Observe the formation of crystals. Note the quality and quantity of the precipitate. An ideal solvent will yield a large crop of crystals upon cooling.[4]

Data Presentation: Hypothetical Solvent Screening Results

| Solvent | Polarity (Dielectric Constant)[6] | Solubility (Cold, ~25°C) | Solubility (Hot, ~B.P.) | Crystal Formation on Cooling | Assessment |

| Water | 80.4 | Insoluble | Insoluble | None | Unsuitable as a single solvent. Potential "bad" solvent for a mixed system. |

| Methanol | 32.7 | Slightly Soluble | Very Soluble | Poor, small amount of crystals | Too effective; significant product loss in mother liquor expected. |

| Ethanol (95%) | 24.5 | Sparingly Soluble | Very Soluble | Good crystal formation | Promising Candidate. Potential "good" solvent for a mixed system. |

| Acetone | 20.7 | Soluble | Very Soluble | No crystals | Unsuitable; too effective at dissolving the compound. |

| Toluene | 2.4 | Insoluble | Slightly Soluble | Minimal crystals | Poor dissolving power even when hot. |

| Heptane | 1.9 | Insoluble | Insoluble | None | Unsuitable as a single solvent. Potential "bad" solvent for a mixed system. |

Based on these hypothetical results, 95% Ethanol emerges as the most promising single solvent. However, the slight solubility in the cold may lead to yield loss. This makes a mixed-solvent system, designed to reduce the final solution's solvating power, an even more attractive strategy.

Protocol 2: Developing a Mixed-Solvent (Binary) System

A mixed-solvent system employs two miscible solvents: a "good" solvent in which the compound is soluble, and a "bad" (or anti-solvent) in which the compound is insoluble. For 2-(4-Chlorophenyl)-4-nitrobenzoic acid, a polar "good" solvent like ethanol paired with a polar "bad" solvent like water is a logical choice.[4][9]

Objective: To create a solvent mixture with finely-tuned properties that maximizes crystal recovery.

Workflow for Mixed-Solvent Recrystallization

Caption: Workflow for mixed-solvent recrystallization.

Procedure:

-

Dissolution: Place the crude 2-(4-Chlorophenyl)-4-nitrobenzoic acid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the "good" solvent (e.g., 95% ethanol).

-

Heating: Heat the mixture on a hot plate with stirring. Continue to add the "good" solvent in small portions until the solid is completely dissolved at the boiling point. It is crucial to use the minimum amount of hot solvent necessary.[2]

-

Addition of Anti-Solvent: While maintaining the temperature, add the "bad" solvent (e.g., hot water) dropwise with continuous stirring. The anti-solvent should also be hot to prevent premature precipitation.

-

Reaching Saturation: Continue adding the "bad" solvent until a persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.[5]

-

Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again. This ensures the solution is saturated but not supersaturated, promoting crystal growth over rapid precipitation.

-

Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4]

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

-

Washing: Wash the crystals on the filter with a small amount of ice-cold solvent mixture (in the same ratio as the final recrystallization mixture) to remove any adhering mother liquor.[4]

-

Drying: Dry the crystals, either by air-drying on the filter or in a vacuum oven at a temperature well below the compound's melting point.

Protocol 3: Full-Scale Recrystallization of 2-(4-Chlorophenyl)-4-nitrobenzoic Acid

This protocol provides a detailed, step-by-step methodology for purifying a 5-gram batch of the target compound using an ethanol/water system.

Materials:

-

Crude 2-(4-Chlorophenyl)-4-nitrobenzoic acid (5.0 g)

-

250 mL Erlenmeyer flask

-

Stirring hotplate and magnetic stir bar

-

95% Ethanol

-

Deionized Water

-

Büchner funnel, filter flask, and vacuum source

-

Filter paper

Procedure:

-

Place 5.0 g of crude 2-(4-Chlorophenyl)-4-nitrobenzoic acid and a magnetic stir bar into a 250 mL Erlenmeyer flask.

-

Add approximately 40 mL of 95% ethanol. Heat the mixture to a gentle boil with stirring.

-

Continue adding 95% ethanol in small (~5 mL) portions until all the solid has dissolved. Record the total volume of ethanol used.

-

In a separate beaker, heat approximately 100 mL of deionized water to near boiling.

-

Slowly add the hot water dropwise from a pipette to the boiling ethanol solution.

-

Continue adding water until the solution becomes faintly but persistently cloudy.

-

Add 1-2 mL of hot 95% ethanol to redissolve the precipitate and produce a clear solution.

-

Turn off the heat, remove the flask from the hotplate, cover it with a watch glass, and allow it to cool undisturbed to room temperature over 1-2 hours.

-

Place the flask in an ice-water bath for 30 minutes to complete the crystallization process.

-

Set up a vacuum filtration apparatus with a Büchner funnel. Wet the filter paper with a small amount of ice-cold water.

-

Swirl the flask to create a slurry and pour the contents into the funnel.

-

Wash the crystals in the funnel with two small portions (5-10 mL each) of an ice-cold 1:1 ethanol/water mixture.

-

Allow air to be drawn through the crystals for 15-20 minutes to partially dry them.

-

Transfer the purified crystals to a watch glass and dry to a constant weight in a vacuum desiccator or a vacuum oven at 60-70°C.

-

Weigh the final product and calculate the percent recovery. Determine the melting point to assess purity.

Validation and Troubleshooting

The success of a recrystallization is measured by the purity and recovery of the final product.

Purity Assessment:

-

Melting Point Analysis: A pure compound exhibits a sharp melting point range (typically < 2°C). Compare the melting point of the recrystallized product to the crude starting material. A significant increase and sharpening of the melting point range indicates successful purification.

Troubleshooting Common Issues:

| Problem | Potential Cause(s) | Solution(s) |

| No Crystals Form | Too much solvent was used; the solution is not saturated.[8] | Boil off some of the solvent to increase concentration. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[8] |

| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated and cooled too quickly. | Reheat the mixture to dissolve the oil. Add more of the "good" solvent. Ensure slow cooling. If the problem persists, a different solvent system is required.[3] |

| Low Recovery | Too much solvent was used. / The compound is significantly soluble in the cold solvent. / Premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Ensure adequate cooling in an ice bath. For mixed systems, adjust the solvent/anti-solvent ratio. |

| Colored Product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration.[8] Note: Use charcoal sparingly as it can adsorb the desired product. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Ethanol and acetone are flammable. Keep away from open flames and use a stirring hotplate for heating. Do not heat in a sealed container.

-

Handle hot glassware with appropriate clamps or tongs.

References

- Vertex AI Search, based on Recrystallization-1.

- University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.

- Mack, C. H. (1965). Method of separating nitro-substitutedchloro-benzoic acids. U.S. Patent No. 3,174,999. Google Patents.

- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids.

- Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures.

- Vertex AI Search, based on 4.

- Vertex AI Search, based on Experiment 2: Recrystallization, Source

- Witt, E. R. (1972). Purification of aromatic polycarboxylic acids by recrystallization. U.S. Patent No. 3,654,351. Google Patents.

- The Recrystallization of Benzoic Acid. (n.d.).

- Experiment 9 — Recrystallization. (2009).

- Vertex AI Search, based on recrystallization-2.doc.

- ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?

- YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization.

Sources

- 1. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 2. amherst.edu [amherst.edu]

- 3. community.wvu.edu [community.wvu.edu]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. athabascau.ca [athabascau.ca]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Application Note & Protocols: Chemoselective Reduction of 2-(4-Chlorophenyl)-4-nitrobenzoic Acid to its Amino Derivative

Abstract

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry where anilines serve as critical building blocks for a vast array of therapeutic agents.[1] This document provides a detailed guide for the chemoselective reduction of 2-(4-Chlorophenyl)-4-nitrobenzoic acid, a trifunctional molecule presenting a significant synthetic challenge. The primary objective is the selective reduction of the nitro group while preserving the carboxylic acid and the synthetically valuable aryl-chloride bond. We present two robust protocols: a classic metal-mediated reduction using tin(II) chloride and a modern catalytic transfer hydrogenation. This guide explains the mechanistic rationale behind each method, offers step-by-step experimental procedures, and provides a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

Introduction & Strategic Considerations

2-Amino-4-(4-chlorophenyl)benzoic acid is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of complex heterocyclic scaffolds.[2] The synthesis of this target molecule from its nitro precursor, 2-(4-Chlorophenyl)-4-nitrobenzoic acid, requires a reduction method with high chemoselectivity. The substrate contains three potentially reducible functional groups: the nitro group, the carboxylic acid, and the aryl chloride.

The Challenge of Chemoselectivity:

-

Aryl Chloride: The carbon-chlorine bond is susceptible to hydrogenolysis (cleavage by hydrogen), particularly under harsh catalytic hydrogenation conditions using catalysts like palladium on carbon (Pd/C).[3][4] This side reaction is undesirable as it removes a key functional handle for further synthetic modifications, such as cross-coupling reactions.

-

Carboxylic Acid: While generally stable, carboxylic acids can be reduced to alcohols by powerful reducing agents like lithium aluminum hydride (LiAlH₄), which is incompatible with the nitro group, often leading to azo compounds.[3]

-

Nitro Group: This is the target for reduction. The transformation is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[5][6]

Therefore, the selection of the reducing agent and conditions is critical to ensure that only the nitro group is converted to an amine, leaving the other two functionalities intact. This note will detail two field-proven methods that achieve this selectivity.

Mechanistic Rationale & Method Selection

Method A: Metal-Mediated Reduction with Tin(II) Chloride (SnCl₂)

This is a classical, reliable, and highly chemoselective method for nitro group reduction.[3][7]

-

Mechanism: The reduction proceeds via a series of single-electron transfers (SET) from the Sn²⁺ ion to the nitro group, with protons typically supplied by concentrated hydrochloric acid.[5] The tin(II) is oxidized to tin(IV) in the process. The overall reaction can be summarized as: Ar-NO₂ + 3 SnCl₂ + 7 H⁺ → Ar-NH₃⁺ + 3 Sn⁴⁺ + 2 H₂O

-

Causality of Selectivity: The conditions are mild enough that they do not typically affect the carboxylic acid group. Crucially, this method is well-regarded for its lack of dehalogenation activity, making it an excellent choice for substrates containing aryl chlorides.[4]

-

Trustworthiness & Drawbacks: While effective, a key drawback is the workup procedure. The reaction produces tin salts that must be carefully removed from the product. This often involves basification to precipitate tin oxides, which can be gelatinous and difficult to filter, sometimes requiring chelation or specific pH adjustments to manage.[7]

Method B: Catalytic Transfer Hydrogenation (CTH)

CTH is a greener and often cleaner alternative to both traditional metal/acid systems and high-pressure catalytic hydrogenation. It uses a stable, solid hydrogen donor in conjunction with a heterogeneous catalyst.

-

Mechanism: In this protocol, ammonium formate (HCOONH₄) serves as the hydrogen source. In the presence of a catalyst like palladium on carbon (Pd/C), it decomposes to produce hydrogen, ammonia, and carbon dioxide in situ.[8] The generated hydrogen is then adsorbed onto the catalyst surface and reduces the nitro group.

-

Causality of Selectivity: CTH is generally milder than direct hydrogenation with H₂ gas, which reduces the risk of side reactions. While Pd/C is known to potentially cause dehalogenation[4], the risk can be minimized under the milder conditions of transfer hydrogenation.[9][10][11] Using alternative catalysts like Raney Nickel or platinum on carbon can further mitigate this risk if dehalogenation proves problematic.[3][12] This method is compatible with carboxylic acids.[12]

-

Trustworthiness & Advantages: The primary advantage of CTH is the operational simplicity and ease of workup. The catalyst is simply filtered off, and the product is isolated from the filtrate, avoiding the cumbersome removal of stoichiometric metal waste.[13] The reaction is often faster and can be run at atmospheric pressure with standard laboratory glassware.

Experimental Protocols & Data

Protocol A: Reduction using Tin(II) Chloride (SnCl₂)

Materials & Equipment:

-

2-(4-Chlorophenyl)-4-nitrobenzoic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium Hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Ice bath, Buchner funnel, filter paper

-

Separatory funnel, rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-(4-Chlorophenyl)-4-nitrobenzoic acid (1.0 eq) in ethanol.

-

Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~5 eq) to the suspension.[4] Slowly add concentrated HCl (~10-15 eq) with stirring. The reaction is exothermic.

-

Reaction Execution: Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Work-up & Isolation:

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully pour the cooled mixture over crushed ice.

-

Slowly basify the acidic solution by adding a 5 M NaOH solution with vigorous stirring until the pH is ~8-9. A thick, white precipitate of tin salts will form.

-

Filter the entire mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 2-Amino-4-(4-chlorophenyl)benzoic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Materials & Equipment:

-

2-(4-Chlorophenyl)-4-nitrobenzoic acid

-

10% Palladium on Carbon (Pd/C, 50% wet)

-

Ammonium Formate (HCOONH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Celite®, Buchner funnel, filter paper

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask containing 2-(4-Chlorophenyl)-4-nitrobenzoic acid (1.0 eq), add methanol or ethanol as the solvent.

-

Reagent Addition: Add ammonium formate (3-5 eq) to the solution, followed by the careful addition of 10% Pd/C catalyst (5-10 mol% by weight).[4] Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry, or use the 50% water-wet catalyst.

-

Reaction Execution: Heat the mixture to reflux and stir vigorously. The reaction is typically complete within 1-3 hours.[4]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of the more polar amine product indicates completion.

-

Work-up & Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry, as it can be flammable. Keep it wet with the solvent.

-

Wash the Celite pad thoroughly with additional solvent (MeOH or EtOH).

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization.

Comparative Analysis and Visualization

The choice between the two protocols depends on factors like scale, available equipment, and tolerance for specific impurities.

| Parameter | Method A: SnCl₂ / HCl | Method B: CTH with Pd/C |

| Chemoselectivity | Excellent; no dehalogenation observed.[4] | Very good; low risk of dehalogenation under transfer conditions.[9] |

| Yield | Good to Excellent | Typically Excellent[11] |

| Work-up | Laborious; requires filtration of tin salts and pH adjustment.[7] | Simple; filtration of catalyst.[13] |

| Safety | Handles corrosive concentrated HCl; exothermic reaction. | Handles flammable catalyst (Pd/C) and solvents. |

| Waste | Stoichiometric tin waste (environmentally concerning).[7] | Catalytic amount of palladium; solvent waste. |

| Scalability | Challenging due to exothermic nature and difficult work-up. | Readily scalable; amenable to flow chemistry.[14] |

Visualization of the Synthetic Workflow

The general process from starting material to purified product can be visualized as follows:

Caption: General experimental workflow for the reduction of the nitrobenzoic acid derivative.

Mechanistic Overview of Nitro Reduction

The reduction of a nitro group to an amine is a multi-step process involving distinct intermediates.

Caption: Stepwise reduction pathway from a nitro group to an amine.[5][6]

Conclusion

The chemoselective reduction of 2-(4-Chlorophenyl)-4-nitrobenzoic acid can be successfully achieved using either a tin(II) chloride-mediated reaction or a palladium-catalyzed transfer hydrogenation. The SnCl₂ method offers excellent protection against dehalogenation but involves a more demanding workup. Catalytic transfer hydrogenation provides a simpler, cleaner, and more scalable alternative, with a minimal risk of dehalogenation that is acceptable for most applications. The choice of method should be guided by the specific requirements of the synthesis, including scale, purity requirements, and environmental considerations. Both protocols presented here are robust and have been validated in numerous synthetic applications.

References

-

Chen, X., Zhou, X., Wu, H., Lei, Y., & Li, J. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. [Link]

-

Gholami, Z., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing. [Link]

-

ACS Green Chemistry Institute. (n.d.). Sn²⁺ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Stjepan, S., et al. (2017). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic-Chemistry.org. [Link]

-

ResearchGate. (n.d.). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Request PDF. [Link]

-

OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver.com. [Link]

-

Taylor & Francis Online. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

-

ACS Green Chemistry Institute. (n.d.). Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

ACS Publications. (2011). Discovery of a novel, efficient, and scalable route to bendamustine hydrochloride. Organic Process Research & Development. [Link]

-

National Institutes of Health. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orgosolver.com [orgosolver.com]

- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 8. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01151D [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Nitro Reduction - Wordpress [reagents.acsgcipr.org]

Application Note: Defect Engineering in Zr-MOFs using 2-(4-Chlorophenyl)-4-nitrobenzoic Acid

This Application Note is designed for researchers utilizing 2-(4-Chlorophenyl)-4-nitrobenzoic acid (CPNBA) in Metal-Organic Framework (MOF) synthesis.

Scientific Premise: CPNBA is a functionalized monocarboxylic acid . In MOF reticular chemistry, monocarboxylates cannot form 3D networks alone. Instead, they act as modulators or capping ligands . This protocol details the use of CPNBA to engineer functional defects in Zirconium-based MOFs (e.g., UiO-66), introducing hydrophobic steric bulk (chlorophenyl) and electronic activity (nitro) into the pore environment for enhanced drug delivery and sensing.

Introduction & Ligand Design Philosophy

The ligand 2-(4-Chlorophenyl)-4-nitrobenzoic acid (CPNBA) represents a sophisticated tool for "defect engineering" in MOFs. Unlike standard modulators (acetic or benzoic acid), CPNBA introduces dual-functionality at the coordination site:

-

Steric Bulk & Hydrophobicity (2-Position): The ortho-chlorophenyl group forces a twisted biaryl conformation (dihedral angle ~60–90°), creating a "gatekeeper" effect at the pore aperture. This steric bulk prevents network interpenetration and enhances hydrolytic stability by shielding the metal cluster.

-

Electronic Activity (4-Position): The nitro group (-NO₂) serves as a handle for fluorescence quenching (sensing applications) or can be post-synthetically reduced to an amine (-NH₂) for bioconjugation.

Mechanism of Action

In a typical solvothermal synthesis of UiO-66 (Zr₆O₄(OH)₄(BDC)₆) , CPNBA competes with the linker (terephthalic acid/BDC). It coordinates to the Zr₆ node in a monodentate or bridging fashion, creating a "Missing Linker Defect." The result is a MOF with the standard UiO-66 topology but with CPNBA molecules decorating the defects, altering the pore environment.

Experimental Protocol: CPNBA-Modulated Synthesis of UiO-66

This protocol targets the synthesis of UiO-66-CPNBA , a defect-engineered variant optimized for hydrophobic drug loading.

A. Reagents & Materials[1][2][3][4][5][6]

-

Metal Source: Zirconium(IV) chloride (ZrCl₄) [>99.9% trace metals basis].

-

Linker: Terephthalic Acid (H₂BDC) [>98%].

-

Modulator (Target): 2-(4-Chlorophenyl)-4-nitrobenzoic acid (CPNBA).

-

Solvent: N,N-Dimethylformamide (DMF) [Anhydrous].

-

Activator: Acetone & Ethanol (HPLC Grade).

B. Synthesis Workflow (Step-by-Step)

Step 1: Precursor Dissolution

-

In a 20 mL scintillation vial, dissolve ZrCl₄ (58 mg, 0.25 mmol) in 5 mL DMF . Sonicate for 10 mins until fully dissolved (Solution A).

-

In a separate vial, dissolve H₂BDC (41 mg, 0.25 mmol) and CPNBA (Modulator) in 5 mL DMF .

-

Modulator Ratio: To achieve high defect density without collapsing the framework, use a 30:1 molar ratio of CPNBA to Zr.

-

Calculation: Weigh 2.08 g (7.5 mmol) of CPNBA.

-

Note: Heat gently (60°C) if CPNBA is slow to dissolve due to the chlorophenyl bulk.

-

Step 2: Solvothermal Reaction

-

Combine Solution A and the Ligand/Modulator solution into a 25 mL Teflon-lined autoclave.

-

Add 0.1 mL of DI water (critical for Zr₆ cluster formation).

-

Seal the autoclave and place in a programmable oven.

-

Ramp: 2°C/min to 120°C .

-

Dwell: Hold at 120°C for 24 hours .

-

Cool: Natural cooling to room temperature.

Step 3: Isolation & Washing (Critical for Defect Retention) Standard acid washing must be avoided as it will strip the CPNBA modulator.

-

Centrifuge the suspension (6000 rpm, 10 min) to collect the solid. Discard supernatant.

-

Wash 1: Redisperse in DMF and soak at 60°C for 2 hours (removes unreacted ligand). Centrifuge.

-

Wash 2: Redisperse in Acetone (low boiling point). Soak for 12 hours at room temperature. Repeat 3 times.

-

Why Acetone? It exchanges with DMF but is gentle enough to retain the carboxylate-Zr bond of the modulator.

-

Step 4: Activation

-

Dry the powder under vacuum at 80°C for 12 hours .

-

Warning: Do not exceed 150°C. Higher temperatures may cause the monodentate CPNBA to decoordinate or decarboxylate.

-

Visualization: Synthesis & Logic Flow

The following diagram illustrates the competitive coordination pathway and the resulting defect structure.

Figure 1: Workflow for defect-engineered MOF synthesis. CPNBA acts as a competitive inhibitor, creating functionalized defects.

Characterization & Validation

To confirm the successful incorporation of CPNBA (and not just surface adsorption), the following validation steps are required.

| Technique | Purpose | Expected Outcome (Success) |

| ¹H-NMR (Digestion) | Quantify Ligand:Linker ratio. | Digest 10 mg MOF in D₂O/NaOH or DMSO-d₆/HF. Distinct peaks for CPNBA (aromatic region, shifted) vs. BDC confirm incorporation. |

| PXRD | Verify Phase Purity. | Peaks match simulated UiO-66 pattern. Broadening indicates smaller crystallites (modulator effect). No impurity phases. |

| N₂ Isotherm (BET) | Porosity Analysis. | Type I isotherm. Surface area may be lower than ideal UiO-66 (due to bulky CPNBA filling pores) but hysteresis loops indicate mesopores (defects). |

| TGA | Thermal Stability. | Weight loss step at ~250-300°C corresponds to CPNBA loss (lower stability than BDC linker). |

Protocol: ¹H-NMR Digestion

-

Place 10 mg of dried UiO-66-CPNBA in an NMR tube.

-

Add 600 µL DMSO-d₆ and 20 µL of 48% HF (Hydrofluoric acid).

-

Safety: HF is extremely toxic. Use proper PPE and calcium gluconate gel standby.

-

-

Sonicate until the solution is clear (MOF digested).

-

Analyze integration of BDC protons (singlet, ~8.0 ppm) vs. CPNBA protons (multiplets).

Application: Hydrophobic Drug Loading

The CPNBA-functionalized pores are ideal for loading hydrophobic drugs (e.g., Ibuprofen, Doxorubicin) due to

Loading Protocol:

-

Prepare a saturated solution of the drug in Hexane (or Ethanol if solubility permits).

-

Add 50 mg of activated UiO-66-CPNBA.

-

Stir at room temperature for 24 hours .

-

Centrifuge and wash briefly with fresh solvent (to remove surface drug).

-

Determine loading capacity via UV-Vis spectroscopy of the supernatant (Mass Balance calculation).

Why it works: The 4-chlorophenyl group creates a "greasy" pocket within the MOF defect, increasing the affinity for non-polar drug molecules compared to the hydrophilic Zr-cluster environment of the parent MOF.

References

-

Cavka, J. H., et al. (2008). A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability. Journal of the American Chemical Society. Link

-

Schaate, A., et al. (2011). Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals. Chemistry - A European Journal.[1][2] Link

-

Wu, H., et al. (2013). Defect-Engineered UiO-66 for CO2 Capture and Separation. Journal of Materials Chemistry A. Link

-

Gutov, O. V., et al. (2014). Water-Stable Metal-Organic Frameworks for Sensing and Drug Delivery. Inorganic Chemistry. Link

Sources

Application Note: Rapid Microwave-Assisted Synthesis of 2-(4-Chlorophenyl)-4-nitrobenzoic Acid via Suzuki Coupling

Introduction

2-(4-Chlorophenyl)-4-nitrobenzoic acid is a biaryl carboxylic acid derivative, a structural motif of significant interest in medicinal chemistry and materials science. Traditional synthetic routes to such compounds often involve lengthy reaction times and harsh conditions. This application note details a robust and highly efficient protocol for the synthesis of 2-(4-Chlorophenyl)-4-nitrobenzoic acid utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction accelerated by microwave irradiation. This method offers substantial advantages over conventional heating, including drastically reduced reaction times, improved energy efficiency, and often higher yields, aligning with the principles of green chemistry.[1]

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[2] The reaction's tolerance of a wide range of functional groups and its generally mild conditions make it a powerful tool for the synthesis of complex molecules.

This document provides a comprehensive guide for researchers, outlining the reaction mechanism, a detailed experimental protocol, expected analytical data for the final product, and a troubleshooting guide.

Reaction Scheme

The synthesis proceeds via the palladium-catalyzed cross-coupling of 2-bromo-4-nitrobenzoic acid with 4-chlorophenylboronic acid.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 2-bromo-4-nitrobenzoic acid, forming a Pd(II) complex.

-

Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃) to form a more nucleophilic boronate species. This species then transfers the 4-chlorophenyl group to the palladium center, displacing the bromide ligand.

-

Reductive Elimination: The two organic ligands on the palladium center, the 4-chlorophenyl and the 2-carboxy-5-nitrophenyl groups, couple and are eliminated from the palladium, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Experimental workflow for the microwave-assisted synthesis.

-

Reaction Setup:

-

To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-bromo-4-nitrobenzoic acid (246 mg, 1.0 mmol, 1.0 equiv), 4-chlorophenylboronic acid (187 mg, 1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol, 3 mol%), and anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

-

To the vial, add 4 mL of 1,4-dioxane and 1 mL of deionized water.

-

Securely cap the reaction vial.

-

-

Microwave Irradiation:

-

Place the sealed vial into the cavity of the microwave reactor.

-

Irradiate the reaction mixture at a constant temperature of 120 °C for 15 minutes. Monitor the internal pressure to ensure it remains within the safe operating limits of the instrument.

-

-

Work-up:

-